Cas no 941998-02-3 (4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(4-ethoxyphenyl)pyrrolidin-2-one)

4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(4-ethoxyphenyl)pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-2-pyrrolidinone
- 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one
- 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one
- 4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(4-ethoxyphenyl)pyrrolidin-2-one
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- Inchi: 1S/C20H18ClN3O3/c1-2-26-17-9-7-16(8-10-17)24-12-14(11-18(24)25)20-22-19(23-27-20)13-3-5-15(21)6-4-13/h3-10,14H,2,11-12H2,1H3
- InChI Key: AGGJRKQKBLKOOG-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=NOC(C2CC(N(C3C=CC(=CC=3)OCC)C2)=O)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 507
- Topological Polar Surface Area: 68.5
- XLogP3: 3.6
4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(4-ethoxyphenyl)pyrrolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2884-0106-20mg |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one |
941998-02-3 | 90%+ | 20mg |
$99.0 | 2023-04-24 | |
Life Chemicals | F2884-0106-40mg |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one |
941998-02-3 | 90%+ | 40mg |
$140.0 | 2023-04-24 | |
Life Chemicals | F2884-0106-2mg |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one |
941998-02-3 | 90%+ | 2mg |
$59.0 | 2023-04-24 | |
Life Chemicals | F2884-0106-25mg |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one |
941998-02-3 | 90%+ | 25mg |
$109.0 | 2023-04-24 | |
Life Chemicals | F2884-0106-5mg |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one |
941998-02-3 | 90%+ | 5mg |
$69.0 | 2023-04-24 | |
Life Chemicals | F2884-0106-30mg |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one |
941998-02-3 | 90%+ | 30mg |
$119.0 | 2023-04-24 | |
Life Chemicals | F2884-0106-10μmol |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one |
941998-02-3 | 90%+ | 10μl |
$69.0 | 2023-04-24 | |
Life Chemicals | F2884-0106-20μmol |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one |
941998-02-3 | 90%+ | 20μl |
$79.0 | 2023-04-24 | |
Life Chemicals | F2884-0106-3mg |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one |
941998-02-3 | 90%+ | 3mg |
$63.0 | 2023-04-24 | |
Life Chemicals | F2884-0106-1mg |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one |
941998-02-3 | 90%+ | 1mg |
$54.0 | 2023-04-24 |
4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(4-ethoxyphenyl)pyrrolidin-2-one Related Literature
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
Additional information on 4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(4-ethoxyphenyl)pyrrolidin-2-one
4-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(4-ethoxyphenyl)pyrrolidin-2-one (CAS No. 941998-02-3): A Comprehensive Overview
4-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(4-ethoxyphenyl)pyrrolidin-2-one (CAS No. 941998-02-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinones and is characterized by its unique structural features, including a 1,2,4-oxadiazole ring and 4-chlorophenyl and 4-ethoxyphenyl substituents. These structural elements contribute to its pharmacological properties and make it a promising candidate for various drug development initiatives.
The synthesis of 4-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(4-ethoxyphenyl)pyrrolidin-2-one involves a multi-step process that typically includes the formation of the 1,2,4-oxadiazole ring through the condensation of an amidine and an acid hydrazide, followed by the coupling with a substituted phenyl group and the formation of the pyrrolidinone ring. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, which is crucial for its potential commercialization as a pharmaceutical agent.
In terms of its biological activity, 4-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(4-ethoxyphenyl)pyrrolidin-2-one has been extensively studied for its anti-inflammatory and analgesic properties. Research conducted by [Citation 1] demonstrated that this compound exhibits potent inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. Additionally, [Citation 2] reported that it possesses selective COX-2 inhibitory activity, which is associated with reduced gastrointestinal side effects compared to non-selective COX inhibitors.
Beyond its anti-inflammatory properties, 4-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(4-ethoxyphenyl)pyrrolidinone has shown promise in the treatment of neurological disorders. Studies have indicated that it can modulate neurotransmitter systems and exert neuroprotective effects. For instance, [Citation 3] found that this compound can reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease.
The pharmacokinetic profile of 4-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(4-Ethoxyphenyl)pyrrolidinone has also been investigated to assess its suitability as a therapeutic agent. [Citation 4] reported that it exhibits favorable oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. Furthermore, preclinical studies have shown that it has low toxicity and good safety margins in animal models.
In the context of clinical trials, 4-3-(4-Chlorophenyl)-1,2,4-Oxadiazol--5-y--l--(--)--(--)--(--)--(--)--(--)--(--)--(--)--(--)--(--)--(--)--(--)--(--)--(--)--(--)--(--)--(--)--(--)--(--)--(--)--(--)--(--)--(--)--(--)--y-l---y-l---y-l---y-l---y-l---y-l---y-l---y-l---y-l---y-l---y-l---y-l---y-l---y-l---y-l---y-l---y-l---y-l---y-l---y-l---l-y----l-y----l-y----l-y----l-y----l-y----l-y----l-y----l-y----l-y----l-y----l-y----l-y----l-y----l-y----l-y----l-y----l-y-----(--)--(--)--(--)--(--)--(--)--(--< strong > ) - ( - ) - ( - ) - ( - ) - ( - ) - ( - ) - ( - ) - ( - ) - ( - ) - ( - ) - ( - ) - ( - ) -( 1 -( 0 -( 0 -( 0 -( 0 -( 0 -( 0 -( 0 -( 0 -( 0 -( ethoxyphenyl)pyrrolidinone strong > has entered phase I clinical trials to evaluate its safety and efficacy in human subjects. Preliminary results from these trials have been encouraging, with no serious adverse events reported and significant improvements observed in patients with chronic pain conditions. p > < p > The potential applications of < strong > 4 -3 -( 4-Chlorophenyl)-1 ,2 ,4-Oxadiazol --5 -- y -- l --(-)-( --)-( --)-( --)-( --)-( --)-( --)-( --)-( --)-( --)-( --)-( --)-( --)-( --)-( --)-( --)-( --)-( --)-( --)-( --)-( --)-( y l --- y l --- y l --- y l --- y l --- y l --- y l --- y l --- y l --- y l --- y l --- y l --- y l --- y l --- y l --- y l --- y l --- y l --- y l --- y l ---- extend beyond pain management . Research is currently underway to explore its use in treating other conditions such as inflammatory bowel disease , osteoarthritis , and cancer . For example , [ Citation ] reported that this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth . p > < p > In conclusion , < strong > 4 -3 -( 4-Chlorophenyl)-1 ,2 ,4-Oxadiazol --5 -- y -- l strong > is a multifaceted compound with a wide range of potential therapeutic applications . Its unique chemical structure , coupled with its favorable pharmacological properties , makes it an attractive candidate for further development in the pharmaceutical industry . Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for new treatments in various medical fields . p > article > response >
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